5-(Carboxymethyl)-2-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(carboxymethyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIDIIMAHJAXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for Chemical Synthesis and Derivatization
Established Synthetic Routes to 5-(Carboxymethyl)-2-hydroxybenzoic Acid
The formation of this compound can be achieved through strategic multi-step pathways that build the molecule from simpler precursors.
A viable multi-step synthesis for this compound originates from 4-aminophenylacetic acid. This strategy involves two key transformations: the conversion of the amino group to a hydroxyl group, followed by the introduction of a carboxyl group onto the aromatic ring.
The initial step is the synthesis of the precursor, 4-hydroxyphenylacetic acid (also known as 4-carboxymethylphenol). This is accomplished through the diazotization of 4-aminophenylacetic acid, followed by hydrolysis. In this process, the 4-aminophenylacetic acid is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong mineral acid like sulfuric acid, at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then heated in an aqueous acidic solution, causing the diazonium group to be replaced by a hydroxyl group, yielding 4-hydroxyphenylacetic acid with a reported yield of approximately 85%. chemicalbook.com
The subsequent step would involve the selective carboxylation of the synthesized 4-hydroxyphenylacetic acid to introduce a carboxyl group onto the benzene (B151609) ring, ortho to the existing hydroxyl group, to yield the final product. This is typically achieved via the Kolbe-Schmitt reaction.
| Starting Material | Intermediate | Final Product | Key Reactions |
| 4-Aminophenylacetic acid | 4-Hydroxyphenylacetic acid | This compound | 1. Diazotization & Hydrolysis2. Carboxylation |
The Kolbe-Schmitt reaction is a crucial pathway for synthesizing aromatic hydroxy acids. wikipedia.orgorganic-chemistry.org This carboxylation reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide. wikipedia.org To synthesize this compound, the precursor 4-hydroxyphenylacetic acid would first be treated with a strong base, such as sodium hydroxide (B78521), to form the corresponding sodium phenoxide. This phenoxide is more reactive towards electrophilic aromatic substitution than the original phenol (B47542). wikipedia.org
The sodium salt of 4-hydroxyphenylacetic acid is then heated with carbon dioxide under high pressure (e.g., 100 atm) and elevated temperature (e.g., 125 °C). wikipedia.org The CO2 is attacked by the electron-rich aromatic ring, leading to the formation of a carboxylate group. The reaction is regioselective, and while both ortho and para products are possible, the ortho-isomer (salicylic acid derivative) is often favored, particularly with sodium phenoxides. The final step involves acidification of the reaction mixture with a strong acid, like sulfuric acid, to protonate the carboxylate and phenoxide groups, yielding the this compound product. wikipedia.org Biocatalytic versions of this reaction, using microbial decarboxylases in reverse, have also been explored as a "green" alternative to the high-pressure, high-temperature chemical process. nih.gov
| Reaction | Reactants | Conditions | Product |
| Kolbe-Schmitt Reaction | 1. 4-Hydroxyphenylacetic acid2. Sodium Hydroxide3. Carbon Dioxide4. Sulfuric Acid (workup) | 1. Formation of sodium phenoxide2. Heat (e.g., 125 °C), Pressure (e.g., 100 atm)3. Acidification | This compound |
Synthesis of Chemically Modified Derivatives
The this compound scaffold can be chemically altered to produce a range of derivatives. These modifications are typically performed on analogous structures like 5-aminosalicylic acid (5-ASA) or other salicylic (B10762653) acid derivatives and provide a blueprint for modifying the target compound.
Azo derivatives are commonly synthesized from aromatic amines. To create an azo analog of this compound, one would start with an amino-substituted precursor, such as 5-amino-2-hydroxybenzoic acid (5-ASA), which is structurally analogous. The synthesis involves a two-step diazotization-coupling reaction.
First, the aromatic amine (e.g., 5-ASA) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. chemrevlett.com This diazonium salt is then immediately reacted with a coupling agent, which is typically an electron-rich aromatic compound like another salicylic acid derivative, a phenol, or an aniline. chemrevlett.comunb.ca The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. For instance, the diazonium salt of 5-ASA can be coupled with salicylic acid in a basic solution to form an azo-linked dimer. chemrevlett.com This general methodology allows for the synthesis of various azo compounds by changing the coupling partner. chemrevlett.comnih.govnih.gov
| Reaction Stage | Reagents | Conditions | Intermediate/Product |
| Diazotization | 5-Aminosalicylic acid, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | Diazonium salt of salicylic acid |
| Azo Coupling | Diazonium salt, Coupling Agent (e.g., Salicylic acid, Vanillin), Sodium Hydroxide | 0-5 °C, Alkaline pH | Azo-functionalized derivative |
Sulfonamide derivatives are typically synthesized by reacting an aromatic sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.netimpactfactor.org To prepare a sulfonamide derivative of the target compound, an amino-functionalized precursor would be required, such as 5-amino-2-hydroxy-benzoic acid.
The synthesis involves the nucleophilic attack of the amine group on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide linkage (-SO2-NH-). impactfactor.org A base, such as triethylamine or pyridine (B92270), is often added to neutralize the hydrogen chloride that is generated during the reaction. researchgate.netimpactfactor.org This classical approach is widely applicable for the construction of a variety of sulfonamide structures. researchgate.net
| Starting Materials | Base | Reaction Type | Product |
| Aromatic amine (e.g., 5-aminosalicylic acid analog) | Triethylamine or Pyridine | Nucleophilic Acyl Substitution | Sulfonamide Derivative |
| Aromatic sulfonyl chloride |
Pyridine-containing derivatives can be synthesized from salicylic acid precursors through various condensation reactions. nih.govnih.gov One common approach involves using a salicylic acid derivative that contains a propenone residue (an α,β-unsaturated ketone).
For example, a chalcone-like derivative of salicylic acid can be reacted with a compound containing an active methylene group and an amino group, such as malononitrile, in the presence of a suitable catalyst. This multi-component reaction, often a variation of the Hantzsch pyridine synthesis, leads to the formation of a highly substituted pyridine ring. eurekaselect.com The reaction of salicylic acid-derived propenones with malononitrile or ethyl cyanoacetate can afford cyanopyridines or cyanopyridones, respectively. nih.gov Salicylic acid itself has also been used as an eco-friendly catalyst for the synthesis of various pyridine derivatives under solvent-free conditions. researchgate.net These methods provide versatile routes to fuse a pyridine scaffold with a salicylic acid-based structure.
| Precursor Type | Reagents | Reaction Type | Product Class |
| Salicylic acid propenone | Malononitrile, Catalyst (e.g., piperidine) | Condensation/Cyclization | Cyanopyridine derivative |
| Salicylic acid propenone | Ethyl cyanoacetate, Catalyst | Condensation/Cyclization | Cyanopyridone derivative |
Ligand Design and Complexation
This compound is a versatile ligand in coordination chemistry due to the presence of multiple potential donor sites: a phenolic hydroxyl group, a benzoic carboxyl group, and an acetic acid carboxyl group. This structure allows it to bind with metal ions in various modes, acting as a chelating agent. ijesi.orgiosrjournals.org The salicylic acid moiety, in particular, is well-known for its strong ability to form stable complexes with a wide range of metal ions. ijesi.orgsapub.org
The coordination can involve the carboxylate oxygen atoms and the phenolic oxygen, leading to the formation of stable chelate rings. iosrjournals.org The specific coordination mode depends on factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. The molecule can act as a bidentate ligand, utilizing the hydroxyl and adjacent carboxyl group, or potentially as a tridentate or even a bridging ligand, involving the carboxymethyl group, which can lead to the formation of polynuclear complexes. ijesi.orgias.ac.in The complexation ability of this compound and its derivatives is significant for applications in analytical chemistry, catalysis, and the development of new materials with specific magnetic or optical properties. ijesi.org
| Potential Donor Sites | Coordination Modes | Potential Metal Ions | Resulting Complex Type |
|---|---|---|---|
| Phenolic -OH, Benzoic -COOH | Bidentate Chelating | Cu(II), Fe(III), Zn(II), Mn(II) iosrjournals.orgias.ac.in | Mononuclear Chelate |
| Benzoic -COOH, Carboxymethyl -COOH | Bridging | Cd(II), Zn(II) nih.gov | Polynuclear/Coordination Polymer |
| Phenolic -OH, Benzoic -COOH, Carboxymethyl -COOH | Tridentate Chelating/Bridging | Lanthanide ions, Transition metals | Polynuclear or 3D Framework |
Esterification and Other Functional Group Modifications
The molecular structure of this compound offers three distinct sites for esterification: two carboxylic acid groups (one aromatic, one aliphatic) and one phenolic hydroxyl group. This allows for the synthesis of a variety of mono-, di-, and tri-substituted derivatives.
Selective esterification can be achieved by exploiting the different reactivities of these functional groups. The carboxylic acid groups can undergo Fischer esterification by reacting with an alcohol in the presence of an acid catalyst. organic-chemistry.org It is possible to achieve selective mono-esterification of one of the two carboxylic acid groups under controlled conditions, for instance, by using heterogeneous catalysts like alumina which can favor the reaction at one site through specific adsorption. rsc.orgacs.org Chemoselective esterification of the carboxylic acid groups while preserving the hydroxyl group is also possible using specific reagents. acs.org
Conversely, the phenolic hydroxyl group can be esterified (acylated) by reaction with an acid anhydride (B1165640) or acid chloride, typically in the presence of a base. This differential reactivity allows for a stepwise modification of the molecule, leading to a diverse range of derivatives with tailored properties for various applications.
| Reactant | Reaction Condition | Functional Group Modified | Product Type |
|---|---|---|---|
| Methanol (B129727), H+ catalyst | Reflux | One or both -COOH groups | Methyl mono- or di-ester |
| Ethanol, Alumina catalyst | Controlled temperature | Selective esterification of one -COOH group rsc.orgacs.org | Ethyl mono-ester |
| Acetic Anhydride, Base | Room temperature | Phenolic -OH group | Acetyl derivative (Aspirin-like) |
| Methanol, H+ then Acetic Anhydride | Stepwise reaction | All three (-OH and both -COOH) | Tri-substituted derivative |
Optimization of Synthetic Yields and Purity for Research Applications
The synthesis of this compound, likely involving steps such as the carboxymethylation of a hydroxybenzoic acid precursor, requires careful optimization to maximize yield and ensure high purity for research purposes. Methodologies like Response Surface Methodology (RSM) are powerful tools for optimizing complex reactions by systematically varying multiple parameters simultaneously. scialert.netnih.gov
Key parameters that influence the outcome of the synthesis include reaction temperature, reaction time, stoichiometry of reactants (e.g., the molar ratio of the hydroxybenzoate precursor to the carboxymethylating agent like monochloroacetic acid), and the concentration of the base (e.g., NaOH) used in the reaction. scialert.netresearchgate.netresearchgate.net The choice of solvent can also be critical. scialert.net By-product formation, such as the undesired sodium glycolate in carboxymethylation reactions, can be minimized by fine-tuning these conditions. scialert.netresearchgate.net Purification of the final product often involves techniques like recrystallization or column chromatography, the efficiency of which is dependent on the successful minimization of impurities during the synthesis step.
| Parameter | Typical Range | Impact on Yield and Purity | Optimization Strategy |
|---|---|---|---|
| Temperature | 50-80°C | Affects reaction rate and selectivity. Higher temperatures may increase by-product formation. researchgate.net | Systematic variation to find optimal balance. |
| NaOH Concentration | Varies | Crucial for activating the substrate; excess can lead to side reactions. scialert.netresearchgate.net | Titration and factorial design experiments. nih.gov |
| Reactant Molar Ratio | 1:1 to 1:5 | Affects the degree of substitution and reaction completeness. nih.govelsevierpure.com | Central composite design in RSM. |
| Reaction Time | 2-10 hours | Ensures reaction goes to completion without product degradation. nih.govresearchgate.net | Time-course studies and analysis. |
Stereochemical Control in Synthesis of Enantiopure Derivatives
Introducing a chiral center to derivatives of this compound, for example at the α-position of the carboxymethyl group (e.g., 5-(1-carboxyethyl)-2-hydroxybenzoic acid), necessitates stereochemical control to produce enantiomerically pure compounds. Enantiopure α-aryl carboxylic acids and their derivatives are valuable synthons in medicinal chemistry, where the biological activity of stereoisomers can differ significantly. researchgate.net
Several strategies can be employed to achieve this stereochemical control. Asymmetric synthesis is a primary approach, which involves using chiral catalysts, chiral auxiliaries, or chiral reagents to favor the formation of one enantiomer over the other. researchgate.netorganic-chemistry.org For instance, the asymmetric arylation of enolates or the catalytic asymmetric hydrogenation of a suitable precursor can yield chiral α-aryl carboxylic acid derivatives. researchgate.netorganic-chemistry.org Another method is the resolution of a racemic mixture, where a chiral resolving agent is used to separate the two enantiomers. Furthermore, tandem reactions, such as alkylation followed by a stereoselective process, can be designed to build the chiral center with high selectivity. nih.gov
| Strategy | Description | Key Features | Example Application |
|---|---|---|---|
| Asymmetric Catalysis | Use of a chiral metal-ligand complex to catalyze the reaction, favoring one enantiomeric product. researchgate.net | High atom economy, small amount of chiral material needed. | Asymmetric hydrogenation of an α,β-unsaturated precursor. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. It is removed in a later step. | Often reliable and predictable, but requires extra synthetic steps. | Alkylation of an enolate derived from an ester of a chiral alcohol. |
| Kinetic Resolution | Reacting a racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted enantiomer. | Maximum theoretical yield is 50% for the unreacted enantiomer. | Enzyme-catalyzed esterification of a racemic alcohol derivative. |
| Chiral Chromatography | Separation of enantiomers from a racemic mixture using a chiral stationary phase in HPLC. | Applicable for both analytical and preparative scales, but can be costly. | Direct separation of the final racemic product. |
Mechanistic Investigations of Biological Interactions and Activities
Elucidation of Molecular Mechanisms of Action
The biological activity of phenolic compounds like 5-(Carboxymethyl)-2-hydroxybenzoic acid is intrinsically linked to their molecular structure, particularly the arrangement of the carboxyl and hydroxyl groups on the aromatic ring. These functional groups are pivotal in defining how the molecule interacts with biological targets.
Receptor Binding Studies
Specific receptor binding studies for this compound are not widely reported. However, research on similar structures provides insight into potential interactions. For instance, derivatives of 5-aminosalicylic acid have been analyzed for their binding affinity to receptors like Cyclooxygenase-2 (COX-2). An in-silico analysis of 5-acetamido-2-hydroxy benzoic acid derivatives showed favorable binding affinity with the COX-2 receptor. mdpi.com Similarly, certain benzamide (B126) derivatives have been studied for their high-affinity binding to the 5-HT-3 receptor, a ligand-gated ion channel. nih.gov These studies suggest that the substituted benzoic acid scaffold can be adapted to interact with specific biological receptors, although the precise targets for the 5-carboxymethyl derivative remain to be elucidated.
Enzyme Inhibition and Activation Mechanisms
The 2-hydroxybenzoic acid moiety is a known pharmacophore that interacts with various enzymes. Research on analogous compounds suggests that this compound could exhibit inhibitory activity against several enzyme classes.
Studies on a range of hydroxybenzoic acids have demonstrated their potential as acetylcholinesterase (AChE) inhibitors, which is relevant in the context of Alzheimer's disease. nih.gov These compounds can interact with the catalytic, anionic, or peripheral binding sites of the enzyme. nih.gov The inhibitory activity (IC50) and binding constants (Ka) for various hydroxybenzoic acids against AChE have been quantified, indicating a reversible, non-toxic interaction at physiological concentrations. nih.gov
Furthermore, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a protein deacylase involved in metabolic regulation. nih.gov The carboxylic acid and the adjacent hydroxyl group are essential for this inhibitory activity. nih.gov Molecular docking studies indicate that the carboxylate group forms electrostatic interactions and hydrogen bonds with key residues like Arg105 and Tyr102 within the enzyme's binding pocket. nih.gov Salicylic (B10762653) acid itself is also known to inhibit prostaglandin (B15479496) synthetase, and this action may involve competition for a cationic binding site on the enzyme. nih.gov
| Compound | IC50 (µmol/µmol of AChE) | Binding Constant (Ka) (L/mol) | Inhibition Type |
|---|---|---|---|
| Methyl syringinate | 5.50 | 253.16 | Competitive |
| 3-Hydroxybenzoic acid | Data not specified | Data not specified | Interacts via hydrogen bonds |
| 4-Hydroxybenzoic acid | Data not specified | Data not specified | Interacts via hydrophobic interactions |
| 2,5-Dihydroxybenzoic acid (Gentisic acid) | Lower activity than 3-hydroxybenzoic acid | Higher than 3-hydroxybenzoic acid | Similar to 3-hydroxybenzoic acid |
Data sourced from studies on various hydroxybenzoic acids, demonstrating their potential as enzyme inhibitors. nih.gov
Interaction with Biological Macromolecules (e.g., proteins)
The interaction of this compound with proteins is predicted to be governed by its functional groups. The carboxylate moieties can form electrostatic interactions and hydrogen bonds, while the phenyl ring can engage in hydrophobic or π-π stacking interactions.
Molecular docking simulations of a 2-hydroxybenzoic acid derivative with the protein SIRT5 revealed specific binding modes. The carboxylate group was found to form a bidentate salt bridge with Arginine 105 and a hydrogen bond with Tyrosine 102. nih.gov The adjacent hydroxyl group also forms a hydrogen bond, in this case with Valine 221, highlighting the necessity of the 2-hydroxybenzoic acid structure for stable binding. nih.gov
Studies on other dicarboxylic acids, such as the furan (B31954) derivative 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, show a high affinity for human serum albumin. nih.gov This interaction is potent, with a primary binding site affinity (K1) of 4.8 x 10(6) M-1, and is influenced by pH. nih.gov This suggests that this compound, also a dicarboxylic acid, could similarly bind to transport proteins like albumin in plasma, which would affect its distribution and availability in the body.
Antioxidant and Pro-oxidant Activity at the Molecular Level
The phenolic structure of this compound strongly suggests it possesses antioxidant capabilities. The antioxidant activity of hydroxybenzoic acids is well-established and depends on the number and position of hydroxyl groups on the aromatic ring. nih.govffhdj.com Generally, increasing the number of hydroxyl groups enhances antioxidant capacity. nih.govtandfonline.com
Radical Scavenging Mechanisms
Phenolic antioxidants can neutralize free radicals through several mechanisms, including Hydrogen Atom Transfer (HAT), Sequential Proton-Loss Electron Transfer (SPLET), and Proton-Coupled Electron Transfer (PCET). nih.govscirp.org
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. scirp.org
Sequential Proton-Loss Electron Transfer (SPLET): The phenolic antioxidant first deprotonates to form an anion, which then donates an electron to the radical. scirp.org
Proton-Coupled Electron Transfer (PCET): This mechanism involves the concerted transfer of a proton and an electron. Studies on 5-aminosalicylic acid (mesalazine), a compound structurally related to the title molecule, demonstrate its ability to eliminate superoxide (B77818) radicals via PCET. nih.gov The process is initiated by the deprotonation of the carboxyl group, followed by the PCET event. nih.gov
The radical scavenging potential of salicylic acid derivatives is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.govdaneshyari.com Studies show that gentisic acid (2,5-dihydroxybenzoic acid) has a greater radical scavenging capacity than salicylic acid itself. daneshyari.com The substitution pattern significantly influences activity; dihydroxybenzoic acids with hydroxyl groups in the ortho and para positions (like 2,5-DHB) show stronger activity against superoxide radicals than those with meta-positioned hydroxyl groups. nih.gov
Redox Potentials and Electron Transfer Processes
The antioxidant activity of a phenolic compound is fundamentally linked to its redox properties, specifically its readiness to donate an electron or a hydrogen atom. These properties can be quantified by parameters such as Ionization Potential (IP), which relates to the ease of electron donation (relevant in SET and SPLET mechanisms), and Bond Dissociation Enthalpy (BDE), which relates to the ease of hydrogen atom donation (relevant in the HAT mechanism). daneshyari.com
Computational studies on salicylic acid derivatives have quantified these parameters. Electron-donating groups (like amino or methoxy (B1213986) groups) attached to the salicylate (B1505791) skeleton generally lower the IP and BDE values, thereby increasing the antioxidant capacity. daneshyari.com Conversely, electron-withdrawing groups (like nitro groups) increase these values and reduce antioxidant potential. daneshyari.com
The electron transfer process is central to antioxidant action. In the case of 5-aminosalicylic acid, electron transfer from the deprotonated molecule to a superoxide radical has been confirmed through ESR analysis. nih.gov The kinetics of electron transfer can be influenced by the redox potential of the compound; substituents that are electron-withdrawing tend to increase the redox potential and lower the rate of oxidation. nih.gov
| Compound | Ionization Potential (IP) (kcal/mol) | Bond Dissociation Enthalpy (BDEOH) (kcal/mol) |
|---|---|---|
| 5-Aminosalicylic acid | 165.87 | 92.60 |
| 5-Methoxysalicylic acid | 182.01 | 94.75 |
| Gentisic acid (2,5-dihydroxybenzoic acid) | 184.77 | 93.52 |
| Salicylic acid | 204.60 | 104.93 |
| 5-Nitrosalicylic acid | 211.78 | 114.09 |
Data sourced from computational analysis of salicylic acid derivatives, illustrating the effect of substituents on antioxidant potential. daneshyari.com A lower value generally indicates higher antioxidant activity.
Antimicrobial Mechanisms in Non-Clinical Models (e.g., Folic Acid Synthesis Inhibition by Sulfonamide Derivatives)
While direct studies elucidating the antimicrobial mechanism of sulfonamide derivatives of this compound are not extensively detailed in available research, investigations into structurally similar compounds provide valuable insights. A study on a series of novel sulfonamides derived from a related scaffold, 5-chloro-2-hydroxybenzoic acid, demonstrated notable antimicrobial activity against various bacterial strains. nih.gov These derivatives were synthesized and evaluated in vitro to determine their efficacy. nih.gov
One of the most active compounds in this series, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed significant potency against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, was particularly effective against Mycobacterium kansasii. nih.gov However, the efficacy against other tested strains was weaker, and the derivatives displayed minimal antifungal properties. nih.gov
The research highlights the potential of this class of compounds as antimicrobial agents but does not specify the mechanism of action, such as the inhibition of folic acid synthesis, which is a known mechanism for many sulfonamide drugs. The activity is quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. nih.gov
Table 1: In Vitro Antimicrobial Activity of 5-Chloro-2-hydroxybenzoic Acid Sulfonamide Derivatives
| Compound/Derivative Name | Test Organism | Minimum Inhibitory Concentration (MIC) (μmol/L) |
|---|---|---|
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive Staphylococcus aureus | 15.62 - 31.25 |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus | 15.62 - 31.25 |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |
Data sourced from a study on sulfonamide derivatives of a 5-chloro-2-hydroxybenzoic acid scaffold. nih.gov
Coordination Chemistry in Biological Contexts
The structure of this compound, featuring carboxyl and hydroxyl groups, makes it a candidate for forming coordination complexes with metal ions. This area of study is critical for understanding its interactions within biological systems, where metal ions play crucial roles.
Specific studies detailing the metal chelation properties of this compound and the direct biological implications of this chelation are not prominently available in the reviewed literature. However, the inherent structure of hydroxybenzoic acids suggests a capacity to bind metal ions, a property that can have significant biological effects, such as antioxidant activity through the sequestration of redox-active metals or influencing the bioavailability of essential metal ions.
Research into the electrochemical activities of metal complexes provides a method to understand their electronic properties and potential for redox reactions, which are fundamental to many biological processes. The electrochemical potential of metal complexes can be determined, and from these values, key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. researchgate.net While this is a recognized method for characterizing metal complexes, specific studies detailing the electrochemical activities of complexes formed with this compound were not identified in the surveyed literature. General studies on other ligands show that the color and stability of metal complexes can change depending on the oxidation state of the metal center, which is a property of interest for materials science and potential biological applications. researchgate.net
Studies on Anti-butyrylcholinesterase Activity (for specific derivatives)
Derivatives of hydroxybenzoic acids have been investigated as inhibitors of cholinesterases, enzymes that are significant in the context of neurodegenerative diseases like Alzheimer's. frontiersin.org Butyrylcholinesterase (BChE) is a key target in this area. Research has demonstrated that certain derivatives of hydroxybenzoic acid (HBAc) can act as potent BChE inhibitors. frontiersin.org
In one study, HBAc derivatives were designed to also act as mitochondriotropic antioxidants. Two compounds, AntiOxBEN1 and a derivative labeled as compound 15, which feature shorter carbon chain spacers (six and eight carbons, respectively), were identified as potent BChE inhibitors. frontiersin.org Their inhibitory activity was measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. frontiersin.org Molecular modeling suggested that these compounds act as non-competitive inhibitors. frontiersin.org
Table 2: Anti-butyrylcholinesterase (BChE) Activity of Specific Hydroxybenzoic Acid Derivatives
| Compound | Description | BChE IC₅₀ (nM) |
|---|---|---|
| AntiOxBEN1 | Catechol derivative with a six-carbon spacer | 85 ± 5 |
| Compound 15 | Derivative with an eight-carbon spacer | 106 ± 5 |
Data sourced from a study on dual-target hydroxybenzoic acid derivatives. frontiersin.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-hydroxy-5-(carboxymethyl)benzoic acid |
| 5-chloro-2-hydroxybenzoic acid |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide |
| AntiOxBEN1 |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies for Structural and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For 5-(Carboxymethyl)-2-hydroxybenzoic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can elucidate its fundamental chemical nature. nih.govnih.gov
The first step in a DFT study is typically molecular geometry optimization, a process that calculates the lowest energy, and therefore most stable, three-dimensional arrangement of the atoms. researchgate.net This provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, a key structural feature expected to be confirmed by optimization is the formation of an intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group, creating a stable six-membered ring. nih.gov
Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental spectroscopic data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.gov The comparison helps to validate the accuracy of the computational model and allows for a detailed assignment of the vibrational modes. For instance, studies on similar molecules like 5-chloro-2-hydroxybenzoic acid have used DFT to assign the characteristic vibrational frequencies for the -COOH group. nih.gov
Below is a representative data table showing the kind of correlation expected between calculated and experimental vibrational frequencies for key functional groups in this compound.
Table 1: Representative Vibrational Frequencies for this compound This table is illustrative, based on typical values for similar compounds.
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3500 | ~3490 |
| C-H (Aromatic) | Stretching | ~3100 | ~3095 |
| C=O (Carboxylic Acid) | Stretching | ~1700 | ~1695 |
| C=C (Aromatic) | Stretching | ~1600 | ~1605 |
| C-O | Stretching | ~1250 | ~1245 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wuxibiology.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity. malayajournal.org A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. wuxibiology.com DFT calculations can accurately predict the energies of these orbitals. malayajournal.org Analysis of the electron density distribution in the HOMO and LUMO can reveal the likely sites for electrophilic and nucleophilic attack. malayajournal.org For this compound, the HOMO is expected to be localized mainly on the electron-rich aromatic ring and hydroxyl group, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid groups.
Table 2: Predicted Frontier Molecular Orbital Properties This table is illustrative and provides expected values based on similar aromatic carboxylic acids.
| Parameter | Definition | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.30 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.50 |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 3.80 |
| Ionization Potential (I) | -EHOMO | ~ 6.30 |
| Electron Affinity (A) | -ELUMO | ~ 2.50 |
Natural Bond Orbital (NBO) analysis is a computational method that examines the charge distribution and interactions between orbitals within a molecule. aimspress.com It provides a detailed picture of bonding, lone pairs, and delocalization (charge transfer) effects. aimspress.comrsc.org A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the strength of the hyperconjugation. aimspress.com
For this compound, NBO analysis would be crucial for quantifying the strength of the intramolecular hydrogen bond. It can reveal the charge transfer from the lone pair of the hydroxyl oxygen (donor) to the antibonding orbital of the carbonyl group (acceptor). nih.gov This analysis provides insight into the electronic factors that contribute to the molecule's conformational stability. nih.gov
Table 3: NBO Analysis of Key Intramolecular Interactions This table presents a hypothetical NBO analysis based on principles of hyperconjugation in similar structures.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP(O) of -OH | σ(C-C) of ring | ~ 5.0 | Hyperconjugation |
| LP(O) of -OH | π(C=O) of -COOH | ~ 20.0 | Intramolecular Hydrogen Bond |
| π(C=C) of ring | π*(C=C) of ring | ~ 15.0 | Resonance/Delocalization |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation provides a "movie" of molecular motion, allowing for the exploration of different conformations and the study of how a molecule interacts with its environment, such as a solvent or a biological macromolecule. bohrium.comnih.gov
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with water molecules to mimic physiological conditions. A force field (e.g., GROMACS, AMBER) is applied to describe the forces between atoms. uq.edu.au The simulation is run for a duration, often in the nanosecond to microsecond range, to observe the molecule's dynamic behavior. nih.gov Analysis of the simulation trajectory can reveal the stability of the intramolecular hydrogen bond, the flexibility of the carboxymethyl side chain, and the pattern of hydrogen bonding with surrounding water molecules, which influences its solubility and bioavailability. When simulated in complex with a protein, MD can assess the stability of the binding pose predicted by docking. nih.gov
Molecular Docking Studies for Predicting Binding Affinities with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govnih.gov This method is central to structure-based drug design. It involves placing the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). researchgate.net
Studies on related 2-hydroxybenzoic acid derivatives have shown their potential to act as inhibitors for targets like SIRT5, a sirtuin deacetylase. nih.gov In such a study involving this compound, the carboxylate and hydroxyl groups would be expected to form critical hydrogen bonds and electrostatic interactions with key amino acid residues in the protein's active site, such as Arginine (Arg) and Tyrosine (Tyr). nih.gov The docking results would guide which biological targets the molecule is most likely to modulate.
Table 4: Hypothetical Molecular Docking Results with a Protein Target (e.g., SIRT5) This table illustrates potential docking outcomes based on studies of similar compounds.
| Parameter | Description | Result |
| Protein Target | SIRT5 (PDB ID: 2NYR) | - |
| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids forming significant bonds | Arg105, Tyr102, Val221 |
| Type of Interactions | Dominant non-covalent bonds | Hydrogen bonds, Salt bridge, Pi-pi stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that correlates calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) with experimentally measured activity (e.g., IC₅₀). nih.gov
To develop a QSAR model for this compound, one would first need to synthesize and test a series of its analogs with varied substituents on the aromatic ring or modifications to the side chains. The model derived from this data could then be used to predict the biological activity of new, yet-to-be-synthesized analogs. nih.gov This process accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties, thereby guiding the design of novel and more effective analogs. nih.gov
Biochemical Pathways and Environmental Fate Studies
Microbial Metabolism and Biodegradation Pathways
Under anoxic conditions, microorganisms employ unique strategies to break down the stable aromatic ring. nih.gov The anaerobic catabolism of aromatic compounds is a crucial process in many natural and engineered environments. nih.gov A central strategy in the anaerobic degradation of many aromatic acids is the initial activation of the substrate to its coenzyme A (CoA) thioester. nih.govwho.int
For benzoate (B1203000), a model compound for anaerobic aromatic degradation, the pathway is initiated by a benzoate-CoA ligase, which catalyzes the formation of benzoyl-CoA. nih.govfrontiersin.orgresearchgate.net This activation is a general strategy for many aromatic compounds as it prepares the molecule for subsequent reduction reactions. researchgate.net The core of the anaerobic pathway involves the reduction of the benzoyl-CoA aromatic ring by a key enzyme, benzoyl-CoA reductase, which overcomes the high resonance energy of the benzene (B151609) ring. nih.govpnas.org This dearomatization step is a critical and often energy-intensive process. pnas.orgysu.edu Following ring reduction, the alicyclic intermediate undergoes further enzymatic reactions, typically involving hydrolysis and beta-oxidation-like steps, to ultimately yield central metabolites like acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. who.int
Given the structure of 5-(Carboxymethyl)-2-hydroxybenzoic acid, it is plausible that its anaerobic degradation would proceed through a similar series of reactions: initial activation to a CoA-ester, followed by dearomatization and subsequent ring cleavage. The carboxymethyl and hydroxyl substituents would likely be modified or removed during this process, although the specific enzymes and intermediates remain to be elucidated.
For instance, compounds with side chains are often initially processed to remove these groups, leading to a simpler aromatic acid. who.int In the case of this compound, it is conceivable that it could be an intermediate in the degradation of more complex aromatic structures, or conversely, be transformed into a more common intermediate like gentisate (2,5-dihydroxybenzoic acid) or protocatechuate (3,4-dihydroxybenzoic acid) before ring cleavage. However, without direct experimental evidence, its precise role as an intermediate in established microbial metabolic pathways is speculative.
The enzymatic machinery for the anaerobic degradation of aromatic acids is complex and involves several key enzyme families. nih.gov
CoA Ligases: These enzymes are responsible for the initial activation of the aromatic acid. For example, benzoate-CoA ligase (BadA) activates benzoate to benzoyl-CoA. nih.gov Rhodopseudomonas palustris is known to have at least three different ligases capable of this activation, indicating metabolic versatility. nih.govpnas.org A similar CoA ligase would likely be required for the activation of this compound.
Reductases: The dearomatization of the aromatic ring is catalyzed by reductases, with benzoyl-CoA reductase being the archetypal enzyme in this class. nih.govpnas.org These are often complex iron-sulfur enzymes that perform a Birch-like reduction of the aromatic ring. nih.govysu.edu
Hydrolases and Dehydrogenases: Following ring reduction, a series of enzymes including hydrolases and dehydrogenases are involved in the cleavage of the alicyclic ring and the subsequent oxidation of the resulting aliphatic chain. pnas.org
The table below summarizes key enzymes involved in the anaerobic benzoate pathway, which may have analogous counterparts in the degradation of this compound.
| Enzyme Class | Specific Enzyme Example | Function in Benzoate Pathway | Potential Role in this compound Degradation |
| Ligase | Benzoate-CoA ligase | Activation of benzoate to benzoyl-CoA | Activation of the carboxyl group to a CoA thioester |
| Reductase | Benzoyl-CoA reductase | Reductive dearomatization of the aromatic ring | Dearomatization of the activated this compound |
| Hydrolase | 2-Ketocyclohexanecarboxyl-CoA hydrolase | Cleavage of the alicyclic ring intermediate | Cleavage of the corresponding alicyclic intermediate |
Advanced Oxidation Processes for Degradation in Environmental Systems
Advanced Oxidation Processes (AOPs) are effective methods for the degradation of persistent organic pollutants in water. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize organic molecules.
Direct studies on the AOP-mediated degradation of this compound are unavailable. However, extensive research on the degradation of its close structural analog, 2-hydroxybenzoic acid (salicylic acid), provides valuable insights.
The Fenton process , which uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), has been shown to be highly effective in degrading 2-hydroxybenzoic acid. researchgate.netscielo.br The degradation typically follows first-order kinetics. researchgate.netscielo.br The reaction rate is significantly influenced by factors such as pH, the molar ratio of H₂O₂ to the substrate, and the concentration of Fe²⁺. researchgate.netscielo.br For 2-hydroxybenzoic acid, optimal degradation is often observed under acidic conditions (pH around 4-5). researchgate.netscielo.br The Fenton process can be significantly faster than other AOPs like UV/H₂O₂ for the degradation of this compound. researchgate.net
The UV/H₂O₂ process involves the photolysis of H₂O₂ by ultraviolet radiation to generate hydroxyl radicals. researchgate.net This method is also effective for the degradation of 2-hydroxybenzoic acid, though it may be slower than the Fenton process. researchgate.netscielo.br The kinetics of degradation are also typically first-order. researchgate.net
Given the structural similarities, it is expected that this compound would also be susceptible to degradation by both the Fenton and UV/H₂O₂ processes, likely following similar first-order kinetics. The additional carboxymethyl group might influence the reaction rate and the optimal process parameters.
The table below presents a comparison of AOPs for the degradation of the related compound, 2-hydroxybenzoic acid. researchgate.netscielo.br
| Parameter | Fenton Process | UV/H₂O₂ Process |
| Reactants | Fe²⁺, H₂O₂ | UV light, H₂O₂ |
| Primary Oxidant | Hydroxyl radical (•OH) | Hydroxyl radical (•OH) |
| Optimal pH | Acidic (e.g., 4-5) | Varies, often near neutral |
| Relative Rate | Generally faster | Generally slower |
| Kinetics | First-order | First-order |
The degradation of aromatic compounds by AOPs proceeds through a series of hydroxylated and ring-opened intermediates. For 2-hydroxybenzoic acid, the initial attack by hydroxyl radicals leads to the formation of dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid). scielo.brresearchgate.net Further oxidation leads to the cleavage of the aromatic ring, forming short-chain carboxylic acids like maleic, fumaric, and oxalic acid, which are eventually mineralized to CO₂ and H₂O. scielo.brnih.gov
Based on this, the degradation of this compound would likely proceed via initial hydroxylation of the aromatic ring. This could lead to intermediates such as 5-(carboxymethyl)-2,3-dihydroxybenzoic acid or 5-(carboxymethyl)-2,5-dihydroxybenzoic acid. Subsequent ring cleavage would then produce various aliphatic dicarboxylic acids before complete mineralization. The carboxymethyl side chain might also be oxidized during this process.
A proposed (and speculative) initial degradation step for this compound based on the degradation of 2-hydroxybenzoic acid is presented below.
| Parent Compound | Potential Initial Intermediates |
| This compound | 5-(Carboxymethyl)-2,3-dihydroxybenzoic acid |
| 5-(Carboxymethyl)-2,5-dihydroxybenzoic acid |
Role as a Precursor or Metabolite in Biochemical Systems
While direct evidence for the role of this compound in specific biochemical pathways is not extensively documented in current scientific literature, its structural features—a di-substituted benzene ring with a carboxyl and a carboxymethyl group—suggest its potential involvement as a metabolite of more complex aromatic compounds. In mammalian systems, the metabolism of xenobiotic aromatic compounds typically involves oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes. pharmaxchange.infoThis process often results in the formation of phenolic hydroxyl groups, making the compound more water-soluble and easier to excrete. pharmaxchange.info It is plausible that this compound could be a metabolite of a larger molecule containing a substituted phenyl group. The carboxymethyl side chain might be formed through the oxidation of a longer alkyl chain or the metabolism of a related functional group. oup.comFor instance, in the anaerobic metabolism of phenylacetate, the carboxymethyl side chain undergoes oxidation. oup.com Conversely, this compound could serve as a precursor for the biosynthesis of other molecules, although this is less likely without specific enzymatic pathways to activate it. In microbial metabolism, aromatic compounds can be utilized as carbon and energy sources. nih.govacademicjournals.orgBacteria have evolved diverse metabolic pathways to degrade these compounds, often converging on central intermediates like catechol. nih.govresearchgate.net A hypothetical metabolic pathway for this compound in a microbial system could involve the following steps, inferred from the degradation of similar phenolic compounds:
Hydroxylation: An initial hydroxylation of the aromatic ring could occur, potentially leading to the formation of a catechol-like intermediate.
Ring Cleavage: The di-hydroxylated ring would then be susceptible to cleavage by dioxygenase enzymes, a common strategy in aerobic degradation of aromatics. nih.govresearchgate.net3. Further Metabolism: The resulting aliphatic acid would then enter central metabolic pathways, such as the Krebs cycle, to be fully mineralized to carbon dioxide and water. researchgate.net The table below outlines potential enzymatic transformations that this compound could undergo based on known microbial metabolic pathways for aromatic compounds.
| Enzyme Class | Potential Transformation | Putative Product(s) | Reference Pathway |
| Monooxygenase | Addition of a hydroxyl group to the aromatic ring. | 5-(Carboxymethyl)-2,X-dihydroxybenzoic acid | Phenol (B47542) degradation researchgate.net |
| Dioxygenase | Cleavage of the aromatic ring. | Aliphatic dicarboxylic acids | Catechol meta-cleavage pathway nih.gov |
| Decarboxylase | Removal of a carboxyl group. | 2-Hydroxy-5-methylphenylacetic acid | - |
| Dehydrogenase | Oxidation of the carboxymethyl side chain. | 5-(Oxoacetyl)-2-hydroxybenzoic acid | Phenylacetate metabolism oup.com |
This table presents hypothetical transformations based on general knowledge of microbial metabolism of aromatic compounds, as direct studies on this compound are not available.
Bioavailability and Transformation in Environmental Matrices
The environmental fate of this compound is largely determined by its bioavailability and the presence of microorganisms capable of its transformation. Its structure suggests a degree of water solubility due to the presence of two carboxylic acid groups and a hydroxyl group, which would influence its mobility in soil and aquatic systems.
In soil and water, the primary mechanism for the transformation of organic compounds like this compound is expected to be microbial biodegradation. academicjournals.orgNumerous bacterial and fungal species are known to degrade a wide variety of aromatic compounds. academicjournals.orgThe rate and extent of biodegradation would depend on several factors, including:
Microbial Population: The presence of microorganisms with the necessary enzymatic machinery.
Environmental Conditions: pH, temperature, oxygen availability, and the presence of other nutrients.
Concentration of the Compound: High concentrations of some phenolic compounds can be inhibitory to microbial activity. tandfonline.com Under aerobic conditions, microorganisms are likely to employ oxidative pathways to degrade this compound. nih.govThis would involve the hydroxylation and subsequent cleavage of the aromatic ring, as described in the previous section. researchgate.net In anaerobic environments, such as sediments or waterlogged soils, the degradation process would differ. Anaerobic metabolism of aromatic compounds often proceeds via the benzoyl-CoA pathway, which involves the reduction of the aromatic ring prior to cleavage. oup.comnih.govysu.eduThe presence of a carboxymethyl group would likely be addressed early in the pathway, possibly through oxidation or removal, to form a central intermediate like benzoyl-CoA.
The table below summarizes the expected transformation processes for this compound in different environmental matrices based on the behavior of similar aromatic acids.
| Environmental Matrix | Dominant Process | Key Influencing Factors | Potential Transformation Products |
| Aerobic Soil | Microbial Biodegradation | Oxygen, pH, microbial community | Catechol-like intermediates, aliphatic acids, CO2 |
| Anaerobic Sediment | Microbial Biodegradation | Redox potential, presence of electron acceptors (e.g., nitrate, sulfate) | Benzoyl-CoA derivatives, simpler organic acids |
| Surface Water | Photodegradation, Microbial Biodegradation | Sunlight exposure, microbial population | Oxidized byproducts, simpler organic acids, CO2 |
This table is based on inferred environmental behavior from structurally related aromatic compounds due to the absence of specific data for this compound.
Future Directions and Interdisciplinary Research Avenues
Development of Novel Derivatization Strategies for Enhanced Specificity
Future research into 5-(carboxymethyl)-2-hydroxybenzoic acid will likely focus on creating new derivatives to enhance its therapeutic or diagnostic specificity. The parent molecule possesses multiple reactive sites—the carboxylic acid groups and the phenolic hydroxyl group—that are amenable to chemical modification. Derivatization strategies could be employed to improve its pharmacokinetic profile, target specific tissues or cell types, or enhance its inherent biological activity.
One promising avenue is the synthesis of ester or amide derivatives from the carboxylic acid moieties. For instance, the conversion of salicylic (B10762653) acid into salts of amino acid alkyl esters has been shown to increase thermal stability and may enhance skin penetration. nih.gov A similar approach could be applied to this compound to create prodrugs that release the active compound under specific physiological conditions.
Another strategy involves modifying the phenolic hydroxyl group. This could include etherification or the introduction of other functional groups to modulate the compound's antioxidant potential or its ability to chelate metal ions. The goal of these derivatization efforts would be to generate a library of novel compounds with fine-tuned properties for various applications. Phytohormone derivatization techniques, which involve reactions with reagents like 1-propanol (B7761284) and triethylamine, could also be adapted for this purpose. mdpi.com
A systematic study of these derivatives would be essential to establish structure-activity relationships, guiding the rational design of next-generation compounds with improved efficacy and safety profiles.
Integration of Omics Technologies in Mechanistic Research
To gain a deeper understanding of the biological roles of this compound, the integration of advanced "omics" technologies is a critical future direction. These high-throughput methods, including metabolomics, transcriptomics, proteomics, and genomics, can provide a comprehensive view of the molecular changes induced by this compound in biological systems. nih.govomicstutorials.com
Metabolomics, the large-scale study of small molecules, can be used to map the metabolic fate of this compound and identify its downstream effects on cellular metabolism. omicstutorials.commdpi.com By combining metabolomics with transcriptomics (the study of gene expression), researchers can correlate changes in metabolite levels with alterations in gene activity, revealing the pathways and regulatory networks influenced by the compound. nih.gov
Proteomics, which focuses on the entire set of proteins in a cell or organism, can further elucidate the mechanism of action by identifying protein targets that interact with this compound or its derivatives. mdpi.com This multi-omics approach will be invaluable for moving beyond its known role as a metabolite to uncover any potential off-target effects or novel therapeutic activities. nih.govnih.gov The integration of these datasets can help construct comprehensive models of the compound's biological interactions, paving the way for new hypotheses and experimental investigations. mdpi.com
Advanced Materials Science Applications beyond Biomedical Contexts
The unique chemical structure of this compound, featuring both aromatic and carboxylic acid functionalities, makes it an attractive building block for advanced materials. annexechem.comchemscene.com Its potential extends beyond the biomedical field into areas such as coordination polymers, metal-organic frameworks (MOFs), and functionalized nanomaterials.
The carboxylic acid groups can act as ligands, binding to metal ions to form well-ordered, porous structures. These MOFs could have applications in gas storage, catalysis, and chemical separations. For example, Cu-based MOFs synthesized with 2-amino-p-benzoic acid have demonstrated synergistic photodynamic and photothermal properties for antibacterial applications. mdpi.com Similar frameworks could be developed using this compound as the organic linker.
Furthermore, the compound could be used to functionalize the surfaces of materials like carbon nanotubes, altering their solubility and interaction with other molecules. researchgate.net The benzoic acid moiety is known to interact with interfaces, and its protonation state can influence these interactions. nih.gov This property could be exploited in the design of sensors, responsive materials, or novel drug delivery systems. Research in this area would involve synthesizing and characterizing these new materials to explore their physical and chemical properties.
| Potential Application Area | Type of Material | Key Functional Group(s) |
| Gas Storage | Metal-Organic Framework (MOF) | Carboxylic Acids |
| Catalysis | Coordination Polymer | Carboxylic Acids, Phenolic Hydroxyl |
| Sensors | Functionalized Nanomaterial | Aromatic Ring, Carboxylic Acids |
| Chemical Separations | Porous Material | Carboxylic Acids |
Exploration of New Biocatalytic Synthesis Routes
While chemical synthesis methods for this compound exist, future research could focus on developing more sustainable and selective biocatalytic routes. Enzymes offer an elegant and efficient way to perform complex chemical transformations, such as the selective hydroxylation of aromatic compounds, under mild conditions. researchgate.netepa.gov
One approach would be to use monooxygenases or dioxygenases to introduce the hydroxyl group onto a precursor molecule. nih.govnih.gov These enzymes are known to catalyze the hydroxylation of a wide range of aromatic substrates. researchgate.net For example, 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH) is a well-studied single-component monooxygenase that hydroxylates 4-hydroxybenzoate. nih.govnih.gov Engineering such enzymes could enable the regioselective synthesis of this compound or its isomers.
The development of whole-cell biocatalysts, where the necessary enzymes are expressed in a microbial host, could provide a cost-effective and environmentally friendly production method. This would involve identifying or engineering the appropriate metabolic pathways and optimizing fermentation conditions. Exploring the enzymatic ketonization of related compounds like 5-(carboxymethyl)-2-hydroxymuconate could also offer insights into novel biosynthetic pathways. acs.org
| Enzyme Class | Potential Reaction | Advantage |
| Monooxygenases | Regioselective hydroxylation | High specificity |
| Dioxygenases | Dihydroxylation of aromatic rings | Introduction of multiple functional groups |
| Peroxygenases | Hydroxylation using H2O2 | Functional hybrid of peroxidases and P450s |
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize small molecule research, and this compound is no exception. researchgate.netnih.gov These computational tools can be used to predict the physicochemical properties, biological activities, and potential toxicity of this compound and its derivatives, accelerating the discovery and development process. acellera.comarxiv.org
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., hydroxyl/carboxymethyl groups). Aromatic protons appear downfield (δ 6.5–8.5 ppm), while the carboxymethyl group shows distinct signals at δ 3.8–4.2 ppm (CH₂) and δ 170–175 ppm (COOH) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 196.06 for C₉H₈O₅) and fragmentation patterns .
How do conflicting pharmacokinetic data in rodent models inform dosage optimization?
Advanced
In Wistar rats, the derivative 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid exhibited biphasic absorption with a terminal half-life of 4.2 hours. Contradictions in bioavailability (e.g., 65% vs. 78% in separate studies) may arise from differences in gut microbiota or formulation excipients. Methodological adjustments include portal vein cannulation for direct hepatic uptake measurement and PBPK modeling to account for interspecies variability .
What strategies resolve low yields in carboxylation reactions?
Advanced
Low yields in Kolbe-Schmitt syntheses often stem from incomplete CO₂ activation or competing decarboxylation. Strategies include:
- Continuous-flow reactors for uniform temperature/pressure control (improves yield by ~20%) .
- Catalyst optimization : Copper/zeolite catalysts enhance regioselectivity in microwave-assisted protocols, achieving >85% yield for sulfonamide derivatives .
How does structural modification impact antioxidant and anti-inflammatory activity?
Advanced
Introducing electron-withdrawing groups (e.g., -F, -NO₂) at the 5-position enhances radical scavenging by stabilizing phenoxyl radicals. For instance, 5-fluoro derivatives show 2-fold higher DPPH inhibition than the parent compound. Anti-inflammatory activity correlates with COX-2 inhibition; sulfonamide derivatives exhibit IC₅₀ values <10 µM, attributed to hydrogen bonding with Arg120 and Tyr355 .
What analytical approaches validate purity in polymorphic forms?
Q. Advanced
- PXRD : Distinct diffraction peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm the α-polymorph.
- DSC : Melting endotherms at 215–220°C (ΔH = 120–130 J/g) indicate crystalline homogeneity .
How are computational and experimental data reconciled in electronic structure analysis?
Advanced
Discrepancies between DFT-predicted and experimental UV-Vis spectra (e.g., λmax shifts) are addressed via solvent-effect corrections (e.g., PCM model) and vibrational coupling analysis. For example, TD-DFT calculations for 5-(4-fluorophenyl)salicylic acid show a 10 nm redshift in ethanol vs. gas phase, matching experimental observations .
What industrial applications leverage its metal-chelating properties?
Basic
The compound stabilizes metal ions (e.g., Fe³⁺, Cu²⁺) in catalysis and wastewater treatment . In polymer synthesis, it acts as a crosslinking agent for pH-responsive hydrogels, with swelling ratios >300% at pH 8.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
